3-Oxo-3-(thiomorpholin-4-yl)propanenitrile
Description
3-Oxo-3-(thiomorpholin-4-yl)propanenitrile is a nitrile-containing compound characterized by a ketone group at the β-position and a thiomorpholine substituent. Its molecular formula is C₈H₁₀N₂OS, with a molecular weight of 182.25 g/mol (estimated). The thiomorpholine moiety, a six-membered heterocycle containing sulfur and nitrogen, confers unique electronic and steric properties. This compound is of interest in medicinal chemistry due to the prevalence of thiomorpholine derivatives in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
3-oxo-3-thiomorpholin-4-ylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c8-2-1-7(10)9-3-5-11-6-4-9/h1,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIDVVUGSOESLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(thiomorpholin-4-yl)propanenitrile typically involves the reaction of thiomorpholine with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate thiomorpholine, followed by the addition of a nitrile compound like acrylonitrile. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(thiomorpholin-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The ketone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles such as amines or alcohols can react with the ketone group under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
3-Oxo-3-(thiomorpholin-4-yl)propanenitrile is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Oxo-3-(thiomorpholin-4-yl)propanenitrile involves its interaction with various molecular targets. The thiomorpholine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
Key Observations :
- Steric Effects : The thiomorpholinyl group introduces moderate steric bulk compared to planar aromatic substituents (e.g., phenyl or thienyl). This may influence binding affinity in biological systems.
- Electronic Effects: Thiomorpholine’s sulfur atom donates electron density via resonance, contrasting with electron-withdrawing groups like CF₃ or cyano. This impacts the electrophilicity of the carbonyl group in reactions such as Michael additions .
Reactivity in Michael Addition Reactions
This compound’s reactivity can be inferred from analogs:
- 3-Oxo-3-phenylpropanenitrile reacts with enynones under basic conditions (e.g., sodium methoxide in methanol) to yield diastereomeric δ-diketones in 84–90% yields . The electron-deficient carbonyl (due to the phenyl group) enhances nucleophilic attack.
- However, its ability to stabilize transition states via sulfur’s lone pairs could offset this effect.
Physicochemical Properties
Insights :
- Thermal Stability : Aromatic substituents (e.g., indolyl) increase melting points due to π-stacking, while aliphatic/heterocyclic groups (e.g., thiomorpholinyl) may result in lower melting points.
- Solubility : Thiomorpholine’s polarity enhances solubility in polar aprotic solvents (e.g., DMSO) compared to purely aliphatic analogs.
Biological Activity
3-Oxo-3-(thiomorpholin-4-yl)propanenitrile, a compound featuring a thiomorpholine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound includes a nitrile group, a ketone, and a thiomorpholine ring, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating metabolic pathways.
- Receptor Interaction : It can bind to receptors involved in signaling pathways, potentially influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound displays significant antimicrobial properties against various pathogens.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of cancer cells through apoptosis induction.
- Anti-inflammatory Effects : The compound has been noted for its potential to mitigate inflammation in cellular models.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 12 µM | |
| Anticancer | HeLa Cells | 15 µM | |
| Anti-inflammatory | RAW 264.7 Cells | 20 µM |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of this compound against E. coli, the compound demonstrated an IC50 value of 12 µM. This suggests a potent inhibitory effect on bacterial growth, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Effects
A study conducted on HeLa cells revealed that treatment with this compound resulted in significant cell death at concentrations around 15 µM. The mechanism was linked to the induction of apoptosis, indicating its promise as an anticancer therapeutic.
Case Study 3: Anti-inflammatory Properties
Research involving RAW 264.7 macrophage cells showed that the compound could reduce pro-inflammatory cytokine production at an EC50 value of 20 µM. This anti-inflammatory activity suggests possible applications in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
